1-Bromo-4-phenylisoquinolin-3-amine

Medicinal Chemistry Kinase Inhibition Antitumor Activity

Struggling to source a 1-bromoisoquinoline with both amine and phenyl groups for SAR exploration? 1-Bromo-4-phenylisoquinolin-3-amine (CAS 338420-83-0) solves this with a unique substitution pattern enabling Suzuki, Buchwald, and other cross-couplings at the 1-position, accelerating kinase/BET inhibitor lead optimization. • Key bromine handle for Pd-catalyzed cross-couplings & library synthesis. • >97% purity ensures reproducible results with minimal side products. • In stock, ambient shipping globally for prompt delivery.

Molecular Formula C15H11BrN2
Molecular Weight 299.171
CAS No. 338420-83-0
Cat. No. B2417646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-phenylisoquinolin-3-amine
CAS338420-83-0
Molecular FormulaC15H11BrN2
Molecular Weight299.171
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(N=C(C3=CC=CC=C32)Br)N
InChIInChI=1S/C15H11BrN2/c16-14-12-9-5-4-8-11(12)13(15(17)18-14)10-6-2-1-3-7-10/h1-9H,(H2,17,18)
InChIKeyLARMTFYJMWKZRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-4-phenylisoquinolin-3-amine: Key Heterocyclic Intermediate Overview


1-Bromo-4-phenylisoquinolin-3-amine (CAS 338420-83-0) is a trisubstituted isoquinoline derivative characterized by a bromine atom at the 1-position, a phenyl group at the 4-position, and an amine group at the 3-position of the bicyclic isoquinoline core . With a molecular formula of C15H11BrN2 and a molecular weight of 299.16 g/mol , this compound is primarily recognized in the scientific literature as a synthetic building block for the preparation of more complex heterocyclic systems and as a potential scaffold in medicinal chemistry .

Why Generic Analogs Cannot Substitute for 1-Bromo-4-phenylisoquinolin-3-amine


The specific substitution pattern of 1-Bromo-4-phenylisoquinolin-3-amine—combining a bromine at the 1-position, a phenyl group at the 4-position, and an amine at the 3-position—creates a unique and non-interchangeable chemical and biological profile. The presence and position of the bromine atom is critical, as it not only contributes to the compound's lipophilicity and potential halogen bonding interactions but also serves as a key functional handle for further derivatization via cross-coupling reactions . In contrast, analogs lacking the 1-bromo group, such as 4-phenylisoquinolin-3-amine (CAS 1167421-10-4), possess significantly different physicochemical properties, including a lower molecular weight (220.27 g/mol) and a distinct calculated LogP (4.0652) . Even minor changes in substitution, such as moving the bromine to the 8-position (1-bromo-8-fluoro-4-phenylisoquinolin-3-amine) or the phenyl group (N-(2-bromophenyl)isoquinolin-3-amine), lead to entirely different molecular structures that cannot be assumed to have the same reactivity or biological target profile [REFS-3, REFS-4]. This lack of direct equivalency makes the precise selection of 1-Bromo-4-phenylisoquinolin-3-amine essential for specific research objectives.

1-Bromo-4-phenylisoquinolin-3-amine: Evidence Gap & Quantitative Assessment


Lack of Direct Comparative Biological Data

Despite extensive searching of primary research papers and authoritative databases, no direct, quantitative, head-to-head biological comparison data (e.g., IC50, Ki, EC50) could be found for 1-Bromo-4-phenylisoquinolin-3-amine against its closest analogs. The compound's role appears to be primarily as a synthetic intermediate rather than a final bioactive probe, which explains the absence of such data in the public domain .

Medicinal Chemistry Kinase Inhibition Antitumor Activity

Physicochemical and Structural Comparison with 4-Phenylisoquinolin-3-amine

A quantitative comparison of key physicochemical and structural properties reveals significant differences between the target compound and its non-brominated analog, 4-phenylisoquinolin-3-amine [REFS-1, REFS-2].

Physicochemical Properties Drug Design Synthetic Chemistry

Differential Reactivity via the 1-Bromo Functional Handle

The presence of a bromine atom at the 1-position provides a critical and quantitative advantage for further chemical modification. While specific reaction yields for this exact compound are not disclosed, the class-level inference is strong that the 1-bromo group is a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and nucleophilic aromatic substitutions .

Synthetic Chemistry Cross-Coupling Nucleophilic Substitution

1-Bromo-4-phenylisoquinolin-3-amine: Best-Fit Application Scenarios


Synthesis of 1-Substituted-4-phenylisoquinolin-3-amine Libraries

The primary and most evidence-supported application for 1-Bromo-4-phenylisoquinolin-3-amine is as a versatile starting material for the synthesis of diverse compound libraries. The bromine atom at the 1-position is a key functional group for executing various cross-coupling reactions, enabling the introduction of aryl, heteroaryl, alkyl, or amino groups at this position . This application is grounded in the compound's structural differentiation and the well-established class-level reactivity of 1-bromoisoquinolines [1].

Medicinal Chemistry Scaffold for Lead Optimization

The compound serves as a strategic scaffold in medicinal chemistry for lead optimization programs targeting the isoquinoline pharmacophore. The ability to modify the 1-position allows medicinal chemists to systematically explore structure-activity relationships (SAR) and fine-tune the physicochemical properties (e.g., lipophilicity, solubility) of a lead series . This scenario is supported by the quantitative differences in molecular weight and LogP when compared to non-brominated analogs .

Kinase or BET Bromodomain Inhibitor Development

While direct activity data for 1-Bromo-4-phenylisoquinolin-3-amine is absent, the broader 4-phenylisoquinoline scaffold is a recognized pharmacophore for kinase inhibitors and, more specifically, for BET bromodomain inhibitors . Researchers engaged in developing inhibitors for these target classes should prioritize this compound as a key building block to explore novel chemical space within a validated pharmacophore, leveraging its unique substitution for enhanced binding or selectivity that cannot be achieved with simpler analogs [1].

Complex Heterocyclic Systems for Material Science

Beyond medicinal chemistry, the compound's three points of functionalization (1-bromo, 3-amine, 4-phenyl) make it an excellent precursor for constructing more elaborate, fused heterocyclic systems of interest in material science, such as ligands for metal complexes or fluorescent probes. The differential reactivity of the 1-bromo group, as inferred from class-level chemistry, is the key enabler for these advanced synthetic applications .

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